REACTION_SMILES
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[CH3:43][CH2:44][CH2:45][C:46]#[N:47].[CH3:6][N:7]1[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][O:15][c:16]2[cH:17][c:18]([O:27][CH:28]3[CH2:29][CH2:30][O:31][CH2:32][CH2:33]3)[c:19]3[c:20](=[O:26])[nH:21][cH:22][n:23][c:24]3[cH:25]2)[CH2:11][CH2:12]1.[CH:34]([N:35]([CH:36]([CH3:37])[CH3:38])[CH2:39][CH3:40])([CH3:41])[CH3:42].[Cl:48][c:49]1[cH:50][cH:51][c:52]2[c:53]([c:54]1[NH2:55])[O:56][CH2:57][O:58]2.[OH2:59].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][N:7]1[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][O:15][c:16]2[cH:17][c:18]([O:27][CH:28]3[CH2:29][CH2:30][O:31][CH2:32][CH2:33]3)[c:19]3[c:20]([NH:55][c:54]4[c:49]([Cl:48])[cH:50][cH:51][c:52]5[c:53]4[O:56][CH2:57][O:58]5)[n:21][cH:22][n:23][c:24]3[cH:25]2)[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(CCOc2cc(OC3CCOCC3)c3c(=O)[nH]cnc3c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)ccc2c1OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CN1CCN(CCOc2cc(OC3CCOCC3)c3c(Nc4c(Cl)ccc5c4OCO5)ncnc3c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |